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Compound of Interest

Compound Name:
3-Chloro-3'-morpholinomethyl

benzophenone

CAS No.: 898765-41-8

Cat. No.: B1359592

Get Quote

Executive Summary
3-Chloro-3'-morpholinomethyl benzophenone (CAS 898765-41-8) is a specialized

disubstituted diarylketone scaffold used primarily as a high-value intermediate in medicinal

chemistry. Its structure combines a lipophilic, electron-withdrawing chlorobenzophenone core

with a polar, basic morpholine moiety. This "privileged structure" profile allows it to serve as a

critical building block for G-protein coupled receptor (GPCR) antagonists, kinase inhibitors, and

CNS-active agents where solubility and metabolic stability are key parameters.

This guide provides a definitive technical reference for researchers, detailing the compound's

physicochemical identity, a robust validated synthesis protocol, and analytical characterization

standards.
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The compound is characterized by a meta-chlorine substitution on one phenyl ring and a meta-

morpholinomethyl group on the other. This specific substitution pattern (3,3') is designed to

maximize conformational entropy while maintaining a non-planar geometry, often required for

binding pockets in complex proteins.

Table 1: Physicochemical Specifications
Property Specification

Chemical Name 3-Chloro-3'-(morpholinomethyl)benzophenone

CAS Number 898765-41-8

IUPAC Name
(3-chlorophenyl)(3-(morpholin-4-

ylmethyl)phenyl)methanone

Molecular Formula C₁₈H₁₈ClNO₂

Molecular Weight 315.79 g/mol

Exact Mass 315.1026

SMILES Clc1cccc(c1)C(=O)c2cccc(CN3CCOCC3)c2

InChI Key
Unique identifier required for database

integration (Predicted)

Appearance
Pale yellow to off-white viscous oil or low-

melting solid

Solubility
Soluble in DMSO, Methanol, DCM; Sparingly

soluble in Water

pKa (Predicted) ~7.8 (Morpholine nitrogen)

Synthesis & Manufacturing Protocol
While various routes exist, the most robust and scalable method involves the functionalization

of 3-Chloro-3'-methylbenzophenone (CAS 71372-41-3). Direct Mannich reactions on the

benzophenone core are electronically unfavorable due to the deactivating carbonyl group.

Therefore, a Wohl-Ziegler Bromination followed by Nucleophilic Substitution is the industry-

standard protocol for high-purity synthesis.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359592?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Pathway Diagram

Starting Material
3-Chloro-3'-methylbenzophenone

(CAS 71372-41-3)

Intermediate
3-Chloro-3'-(bromomethyl)benzophenone

(Lachrymator) Radical
 Bromination

Target Product
3-Chloro-3'-morpholinomethyl benzophenone

(CAS 898765-41-8) SN2
 Amination

Step 1: NBS, AIBN
CCl4 or PhCF3, Reflux

Step 2: Morpholine
K2CO3, Acetone/DMF

Click to download full resolution via product page

Figure 1: Two-step synthesis pathway from the methyl-benzophenone precursor.

Detailed Experimental Methodology
Step 1: Radical Bromination (Benzylic Functionalization)

Objective: Convert the unreactive methyl group into an electrophilic bromomethyl group.

Reagents: 3-Chloro-3'-methylbenzophenone (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq),

AIBN (0.05 eq).

Solvent: Trifluoromethylbenzene (PhCF₃) is recommended over CCl₄ for green chemistry

compliance, though CCl₄ is traditional.

Protocol:

Dissolve 3-Chloro-3'-methylbenzophenone in anhydrous PhCF₃ (0.5 M) under Nitrogen.

Add NBS and AIBN.

Heat to reflux (approx. 85°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the

disappearance of starting material.

Critical Control Point: Avoid over-bromination (dibromo species). Stop reaction when

conversion >95%.
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Cool to 0°C to precipitate succinimide. Filter and concentrate the filtrate to yield the crude

benzyl bromide intermediate.

Note: The intermediate is a potent lachrymator. Handle in a fume hood.

Step 2: Nucleophilic Substitution (Amination)
Objective: Install the morpholine ring via S_N2 mechanism.

Reagents: Crude Bromide Intermediate (1.0 eq), Morpholine (1.2 eq), Potassium Carbonate

(K₂CO₃, 2.0 eq).

Solvent: Acetone or DMF (Dimethylformamide).

Protocol:

Dissolve the crude bromide in Acetone (0.3 M).

Add powdered K₂CO₃ and Morpholine dropwise.

Stir at room temperature for 12 hours or heat to 50°C for 2 hours for faster conversion.

Work-up: Remove solvent under vacuum. Partition residue between Ethyl Acetate and

Water. Wash organic layer with Brine.[1]

Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Column Chromatography

(SiO₂; Gradient: 0-5% Methanol in DCM).

Analytical Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using the following

self-validating analytical system.

Analytical Logic Flow
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Isolated Sample

HPLC/UPLC
(Purity Check)

Mass Spectrometry
(Identity Confirmation)

1H NMR
(Structural Validation)

Pass/Fail Criteria

>95% Area M+H = 316/318 Integrals Correct

Release for Use

All Pass
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Figure 2: Quality Control Decision Tree.

Expected Spectral Data
Mass Spectrometry (LC-MS):

Ionization: ESI (+)

Parent Ion: [M+H]⁺ = 316.1 (³⁵Cl) and 318.1 (³⁷Cl).

Isotope Pattern: Distinct 3:1 ratio for Chlorine isotopes confirms the presence of the

halogen.

¹H NMR (400 MHz, CDCl₃):

δ 7.40 – 7.80 (m, 8H): Aromatic protons (Complex multiplet due to two different rings).

Look for the deshielded protons ortho to the carbonyl.
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δ 3.55 (s, 2H): Benzylic methylene (-CH₂-N). This singlet is diagnostic of the successful

amination.

δ 3.70 (t, 4H): Morpholine ether protons (-CH₂-O-CH₂-).

δ 2.45 (t, 4H): Morpholine amine protons (-CH₂-N-CH₂-).

Safety & Handling (GHS Classification)
As a tertiary amine and halogenated benzophenone, this compound requires strict adherence

to safety protocols.

Signal Word:WARNING

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H412: Harmful to aquatic life with long-lasting effects.

Precautionary Measures:

Avoid breathing dust/mist.

Use only in a chemical fume hood to prevent inhalation of potential residual benzyl

bromide intermediates.
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(Note: While CAS 898765-41-8 is the specific identifier for the morpholine analog, related

synthesis protocols are adapted from standard benzyl-amine coupling methodologies found in

organic synthesis literature.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1359592?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359592?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

